molecular formula C22H26O11 B1259872 Globularifolin

Globularifolin

Cat. No. B1259872
M. Wt: 466.4 g/mol
InChI Key: KJULYPFSQWTRIO-RBZPQNNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globularifolin is a natural product found in Globularia cordifolia and Veronica intercedens with data available.

Scientific Research Applications

Immunomodulatory and Proliferative Agent

Globularifolin has been studied for its effects on cell survival, markers of inflammation, and free radical scavenging. A study found that globularifolin showed no toxic effects on certain human cell lines at tested concentrations, instead, it promoted growth in some cell types. Notably, globularifolin enhanced the formation of neopterin, a marker of immune response, and exhibited a significant expression of nuclear factor-κB (NF-κB), an important factor in immune response regulation. These findings suggest that globularifolin could serve as a potential immunomodulatory and proliferative agent, warranting further in vitro and in vivo studies (Sipahi et al., 2014).

Anticancer Activity

Several studies have investigated the anticancer potential of globularifolin in various cancer cell lines. Key findings include:

  • Breast Cancer : Globularifolin showed anticancer activity against CAMA-1 breast cancer cells, causing apoptotic cell death, cell cycle arrest, and inhibiting cell migration. It also suppressed the PI3K/AKT signaling pathway, which is crucial in cancer development and progression (Chen et al., 2018).

  • Glioma : In the case of glioma U87 cells, globularifolin induced apoptosis and cell cycle arrest, inhibited cell migration and invasion, and significantly reduced tumor growth in vivo. It affected crucial signaling pathways like Akt/mTOR and MEK/ERK (Yu et al., 2017).

  • Adenoid Cystic Carcinoma : The compound showed promising effects against adenoid cystic carcinoma cells by inducing apoptotic cell death and modulating the JAK/STAT signaling pathway, crucial for cell proliferation and tumorigenesis (Wang et al., 2019).

  • Lung Cancer : Research demonstrated that globularifolin inhibited the growth of lung cancer cells through apoptosis induction, regulation of ROS, and suppression of specific signaling pathways like PI3K/Akt and PINK/Parkin mitophagy pathway (Li et al., 2022).

properties

Product Name

Globularifolin

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

[(1S,4aS,5R,7aR)-4a,5-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl benzoate

InChI

InChI=1S/C22H26O11/c23-9-13-16(25)17(26)18(27)21(32-13)33-20-15-12(8-14(24)22(15,29)6-7-30-20)10-31-19(28)11-4-2-1-3-5-11/h1-8,13-18,20-21,23-27,29H,9-10H2/t13-,14-,15+,16-,17+,18-,20+,21+,22-/m1/s1

InChI Key

KJULYPFSQWTRIO-RBZPQNNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2=C[C@H]([C@]3([C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(C3(C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

globularifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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